N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
Overview
Description
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE typically involves the formation of an oxime intermediate, followed by a Beckmann rearrangement. The initial step involves the reaction of a ketone with hydroxylamine hydrochloride to form the oxime. This reaction is usually carried out in an alcoholic solvent under reflux conditions . The oxime is then subjected to acidic conditions to induce the Beckmann rearrangement, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted carbazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the cyclohexyl and tetrahydrocarbazole moieties.
Acetohydroxamic Acid: A simpler hydroxylamine derivative used in medical applications.
Isoxazoles: Contain a similar N-O bond but have a different ring structure.
Uniqueness
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE is unique due to its combination of a cyclohexyl group, a methyl group, and a tetrahydrocarbazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler hydroxylamine derivatives .
Properties
IUPAC Name |
(NE)-N-(6-cyclohexyl-9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21-18-11-10-14(13-6-3-2-4-7-13)12-16(18)15-8-5-9-17(20-22)19(15)21/h10-13,22H,2-9H2,1H3/b20-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZNGDUKMQMGAC-LVZFUZTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1C(=NO)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1/C(=N/O)/CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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